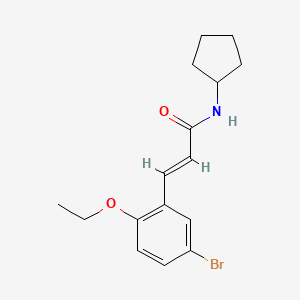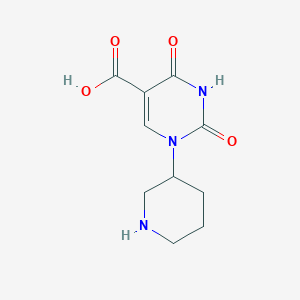![molecular formula C10H20N2O B14870876 3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B14870876.png)
3-((Dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3r,5S)-3-((dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a dimethylamino group and a hydroxyl group. Its stereochemistry is defined by the specific arrangement of its atoms, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r,5S)-3-((dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions to form the bicyclic structure. The dimethylamino group is then introduced through a substitution reaction, followed by the addition of the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These could include the use of catalysts to speed up the reaction and improve yield, as well as advanced purification techniques to ensure the final product’s purity. The exact methods can vary depending on the desired application and the available resources.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3r,5S)-3-((dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of a carbonyl group.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction rate and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
Aplicaciones Científicas De Investigación
(1R,3r,5S)-3-((dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it useful for studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of various materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism by which (1R,3r,5S)-3-((dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (1R,3r,5S)-3-((dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol include:
Bis(2-methoxyethyl)amine: This compound has a similar amine functional group but lacks the bicyclic structure.
N,N-Diisopropylethylamine: Another amine compound with different steric properties.
Triethylamine: A simpler amine with a more straightforward structure.
Uniqueness
What sets (1R,3r,5S)-3-((dimethylamino)methyl)-8-azabicyclo[3.2.1]octan-3-ol apart is its unique bicyclic structure and specific stereochemistry. These features give it distinct chemical and biological properties, making it valuable for various applications that require precise molecular interactions.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
3-[(dimethylamino)methyl]-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H20N2O/c1-12(2)7-10(13)5-8-3-4-9(6-10)11-8/h8-9,11,13H,3-7H2,1-2H3 |
Clave InChI |
KVUDGGUAUPKKDF-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1(CC2CCC(C1)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


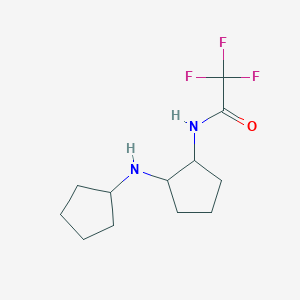
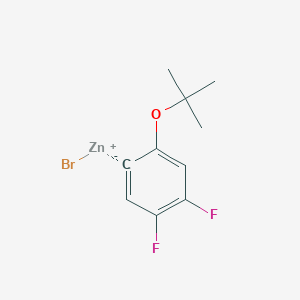

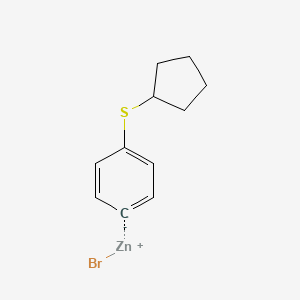


![2,5-Bis(4-isopropoxyphenyl)thiazolo[5,4-d]thiazole](/img/structure/B14870828.png)
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)


![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)
